molecular formula C6H5N2O3- B020999 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 100047-66-3

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B020999
M. Wt: 153.12 g/mol
InChI Key: VSWNRKPYWTWWBV-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound that has drawn attention in the scientific community for its potential in various fields, including medicinal chemistry. While the explicit compound is not directly highlighted in available literature, closely related compounds have been synthesized and studied for their properties and applications. This synthesis and analysis are crucial for understanding the broader class of pyridazine derivatives, including the subject compound.

Synthesis Analysis

The synthesis of related pyridazine derivatives involves various strategies, including the transformation of specific precursors under controlled conditions. For instance, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, a compound with a similar pyridazine backbone, was synthesized from β-benzoylpropionic acid and carbohydrazide, indicating the versatility of pyridazine synthesis approaches (Mishra et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, provides insights into the arrangement of atoms within the molecule, offering a deeper understanding of its reactivity and properties. For example, studies on oxadiazolo-pyridazine derivatives have shown specific bond lengths and angles that contribute to the molecule's stability and reactivity (Ogurtsov et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of methyl and carboxylic groups can significantly impact the molecule's reactivity towards nucleophiles and electrophiles. The synthesis of methyl esters of pyrimidine-carboxylic acids from various mixtures indicates the reactive versatility of the pyridazine ring (Gein et al., 2009).

Scientific Research Applications

  • Synthesis and Biological Activity : A related compound, 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has been highlighted for its versatility in synthesizing hydrazone, pyrazole, and dihydro derivatives, with potential applications in in vitro biological activities (Ziegler et al., 1988).

  • Antibacterial Agents : A series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids demonstrated promising antibacterial activity against both gram-positive and gram-negative organisms, suggesting potential for pharmaceutical applications (Nagawade et al., 2005).

  • Antimicrobial and Antioxidant Properties : Compounds synthesized from 3, 4-Dihydropyrimidin-2-one derivatives, which include similar structures to 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, showed significant antimicrobial activity and antioxidant properties (Dey et al., 2022).

  • Anticoccidial Activity : 1,6-Dihydro-6-oxo-2-pyrazinecarboxylic acid 4-oxide, a related compound, exhibited notable anticoccidial activity in chickens, particularly against Eimeria tenella (Imai et al., 1981).

  • Lipophilicity and Synthesis : Methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs, similar in structure to the compound , show increased lipophilicity, impacting their synthesis and intermolecular interactions (Katrusiak et al., 2011).

  • Antibacterial Activity : Substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids showed significant antibacterial activity, suggesting potential use in pharmaceuticals (Ishikawa et al., 1989).

properties

IUPAC Name

1-methyl-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWNRKPYWTWWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

CAS RN

100047-66-3
Record name 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kaur, AF Brooks, A Lapsys, TJ Desmond… - Frontiers in …, 2021 - frontiersin.org
Mutations in the huntingtin gene (HTT) triggers aggregation of huntingtin protein (mHTT), which is the hallmark pathology of neurodegenerative Huntington’s disease (HD). …
Number of citations: 6 www.frontiersin.org
L Liu, ME Prime, MR Lee, V Khetarpal… - Journal of medicinal …, 2020 - ACS Publications
Mutant huntingtin (mHTT) protein carrying the elongated N-terminal polyglutamine (polyQ) tract misfolds and forms protein aggregates characteristic of Huntington’s disease (HD) …
Number of citations: 29 pubs.acs.org

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